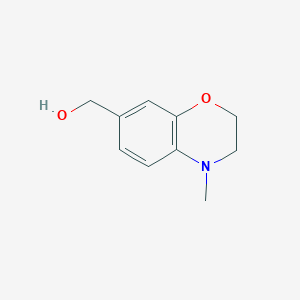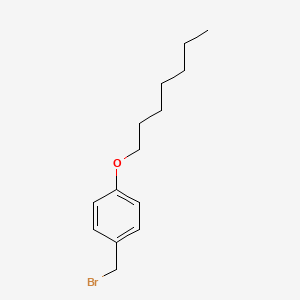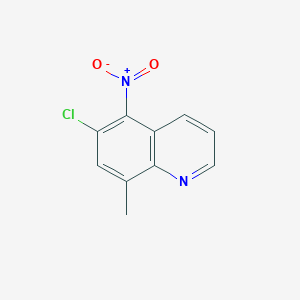
2-Acetyl-5-methylpyridine
Descripción general
Descripción
2-Acetyl-5-methylpyridine is an aromatic ketone . It has a molecular formula of C8H9NO .
Synthesis Analysis
This compound can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . It can also be used in the preparation of pyridine-2,5-dicarboxylic acid by using potassium permanganate as an oxidant .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a methyl group at the 5th position and an acetyl group at the 2nd position .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis
This compound has a molecular weight of 135.16 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 224.1±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Molecular Docking Studies
2-Acetyl-5-methylpyridine derivatives have been synthesized and studied for their antimicrobial and antioxidant activities. Molecular docking studies have also been conducted to assess their potential as enzyme inhibitors, specifically targeting the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase (Shyma et al., 2013).
Vibrational Spectroscopic and Molecular Docking Studies
Comprehensive vibrational spectral analysis using both experimental and theoretical methods has been conducted on 2-acetylamino-5-bromo-6-methylpyridine. The research explores molecular reactivity, stability, and bioactivity through frontier molecular orbital analysis, natural bond orbital analysis, and molecular docking analysis, specifically focusing on its potential as a lung cancer inhibitor (Premkumar et al., 2016).
Biomedical and Chemical Applications
Antimicrobial Testing of Derivatives
S-substituted thiopyridines, thienopyridines, pyridothienopyrimidines, and pyridothienotriazines derived from this compound derivatives have been synthesized and tested for their antimicrobial activity, with some showing significant results (Abdel-rahman et al., 2003).
Ruthenium(II) Bipyridine Complexes
Synthesis and characterization of Ruthenium(II) bipyridine complexes incorporating this compound derivatives have been studied. These complexes have been evaluated for their electrochemical properties and cytotoxicity, particularly against cervical human tumor cells (Baroud et al., 2017).
Synthesis of Pyridine-Based Derivatives
A palladium-catalyzed one-pot Suzuki cross-coupling reaction has been utilized to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. The biological activities of these derivatives, including anti-thrombolytic and biofilm inhibition activities, have been evaluated (Ahmad et al., 2017).
Chemistry and Synthesis Techniques
Electro-oxidation Studies
The electro-oxidation of 2-methylpyridine has been explored in various solvents and conditions. The study investigates how additives like sodium dodecylbenzenesulfonate can influence the selectivity and efficiency of the electro-oxidation process (Aifang, 2010).
Substituent Effects on Photochemistry
A density-functional analysis has been conducted to understand the effects of substituents on the photochemistry of Ru(II)-polypyridyl complexes. The study delves into how different substituents influence the electronic structure and properties of these complexes, providing insights into designing selective colorimetric chemosensors (Hamid, 2012).
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Acetyl-5-methylpyridine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it serves as a ligand for Suzuki coupling reactions, which are essential in organic synthesis . Additionally, this compound can form complexes with metal ions, affecting the catalytic properties of metalloenzymes. These interactions highlight the compound’s versatility in modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can impact various cellular functions, including cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s interaction with cellular enzymes can alter metabolic flux, affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its binding to the active site of an enzyme can inhibit substrate binding, thereby reducing enzyme activity. Conversely, it can also stabilize enzyme conformations that enhance catalytic efficiency. These molecular interactions underscore the compound’s role in regulating biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its physiological effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects underscore the importance of determining the appropriate dosage for experimental studies to avoid potential harm to the animals .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that can further participate in biochemical processes. These metabolic pathways are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s pharmacokinetics and its effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization is critical for its role in modulating biochemical pathways and cellular processes. Studies have shown that this compound can localize to the nucleus, mitochondria, and other organelles, affecting their function and contributing to its overall biochemical activity .
Propiedades
IUPAC Name |
1-(5-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFBKLLKNHMBOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517258 | |
| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5308-63-4 | |
| Record name | 1-(5-Methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5308-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetyl-5-methylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040222 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)



![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)
